BenchChemオンラインストアへようこそ!

Varenicline Impurity 14

Pharmaceutical Impurity Profiling Reference Standard Characterization HPLC Method Development

Varenicline Impurity 14 is a process-related substance of the smoking cessation drug varenicline (Chantix/Champix). Critically, the designation 'Impurity 14' is not chemically unique: at least two distinct molecular entities are commercially supplied under this name.

Molecular Formula C13H10F3N3O5
Molecular Weight 345.23 g/mol
Cat. No. B8119573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline Impurity 14
Molecular FormulaC13H10F3N3O5
Molecular Weight345.23 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C3=CC(=C(C=C23)[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F
InChIInChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)9-3-11(19(23)24)10(18(21)22)2-8(6)9/h2-3,6-7H,1,4-5H2/t6-,7+
InChIKeyBDTXJBWOCIFUMR-KNVOCYPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Varenicline Impurity 14 Reference Standard: Identity, CAS Ambiguity, and Procurement Considerations


Varenicline Impurity 14 is a process-related substance of the smoking cessation drug varenicline (Chantix/Champix). Critically, the designation 'Impurity 14' is not chemically unique: at least two distinct molecular entities are commercially supplied under this name. The most commonly referenced form is 1-(7-amino-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)-2,2,2-trifluoroethan-1-one (CAS 230615-56-2; C₁₃H₁₃F₃N₂O; MW 270.3), supplied by Veeprho and SynZeal [1] [2]. A chemically distinct dinitro derivative, 1-(7,8-dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)-2,2,2-trifluoroethan-1-one (CAS 230615-59-5; C₁₃H₁₀F₃N₃O₅; MW 345.23), is supplied by CymitQuimica under the same name . This identity ambiguity means that reference standard procurement must be CAS-verified and vendor-specific for analytical method reproducibility.

Why Generic Varenicline Impurity Standards Cannot Substitute for Impurity 14 in Analytical Workflows


Varenicline impurity reference standards are not interchangeable across impurity designations. Impurity 14 bears a trifluoroacetyl (TFA) protecting-group moiety on the azepine nitrogen—a structural feature absent from many other varenicline impurities such as Impurity 3 (a fused imidazole derivative, C₁₄H₁₅N₃, MW 225.30) [1] [2] and Impurity 11 (a triamine free base, MW 199.26) . In reversed-phase HPLC, the TFA group significantly increases lipophilicity, shifting retention times and altering resolution relative to non-acylated analogs. Furthermore, the existence of two chemically distinct compounds sold as Impurity 14—with molecular weights differing by approximately 75 Da (270.3 vs. 345.23)—means that substituting one vendor's Impurity 14 for another's without CAS verification can introduce a different analyte into the method, compromising system suitability and potentially invalidating regulatory filings [3] . No pharmacopeial monograph (USP or EP) currently defines a universal specification for Varenicline Impurity 14, and primary literature directly quantifying this impurity is absent; therefore, the vendor-certified reference standard is the sole anchor for identity and purity in analytical workflows.

Varenicline Impurity 14: Quantitative Comparator Evidence and Selection Rationale


Molecular Identity Differentiation: Impurity 14 Monoamino-TFA vs. Impurity 14 Dinitro-TFA vs. N-Trifluoroacetyl Impurity

The designation 'Impurity 14' maps to two chemically distinct entities supplied by different vendors, each with unambiguous molecular formula, molecular weight, and CAS registry. The monoamino-TFA form (CAS 230615-56-2; C₁₃H₁₃F₃N₂O; MW 270.3) [1] [2] contains a single aromatic amine on the benzazepine core plus a trifluoroacetyl group on the azepine nitrogen. The dinitro-TFA form (CAS 230615-59-5; C₁₃H₁₀F₃N₃O₅; MW 345.23) bears two nitro substituents (7,8-dinitro) and the same TFA group. A third comparator, Varenicline N-Trifluoroacetyl Impurity (CAS 230615-70-0; C₁₅H₁₂F₃N₃O; MW 307.3) [3], contains the full quinoxaline core of varenicline with a TFA group but no amino or nitro modifications on the benzene ring.

Pharmaceutical Impurity Profiling Reference Standard Characterization HPLC Method Development

Trifluoroacetyl Functional Group Differentiation: Impurity 14 vs. TFA-Free Varenicline Impurities (Impurity 3 and Impurity 11)

Impurity 14 (both forms) contains a trifluoroacetyl (TFA) group covalently attached to the azepine ring nitrogen. This TFA moiety is a direct remnant of the trifluoroacetic anhydride (TFAA) protection step used in the varenicline synthetic route . In contrast, Varenicline Impurity 3 (CAS 1333145-89-3; C₁₄H₁₅N₃; MW 225.30) [1] and Impurity 11 (free base: 1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepine-3,7,8-triamine; MW 199.26) lack any acyl group on the azepine nitrogen. The TFA group imparts significantly higher lipophilicity (estimated logP increase of approximately 1.5–2.0 units relative to the unsubstituted azepine) and a characteristic ¹⁹F NMR signal (δ ~ -69 to -72 ppm, singlet) that is diagnostic for identity confirmation [2].

Chromatographic Retention Structural Alert Synthetic Route Marker

Ortho-Diamino TFA Impurity as a Closest Structural Analog: Monoamino vs. Diamino Differentiation on the Benzene Ring

Varenicline ortho-Diamino Impurity (CAS 230615-69-7; C₁₃H₁₄F₃N₃O; MW 285.27) is the closest structural analog to Impurity 14 Form A (CAS 230615-56-2; C₁₃H₁₃F₃N₂O; MW 270.3). Both share the TFA-azepine core but differ in the substitution pattern on the benzene ring: Impurity 14 Form A bears a single 7-amino group, whereas the ortho-Diamino Impurity bears 7,8-diamino substitution. This single -NH₂ vs. -H difference corresponds to a mass shift of +15.0 Da (from 270.3 to 285.3) and a polarity increase that may cause these two compounds to elute in close proximity on many reversed-phase methods, posing a co-elution risk. Impurity 11 (also a diamino species on a different scaffold; MW 285.26 when formulated as the TFA derivative) represents an isomeric or closely related diamino-TFA impurity with potentially similar chromatographic behavior.

Impurity Co-elution Risk Mass Spectrometry Differentiation Structural Analog Comparison

Regulatory-Grade Characterization Documentation: Vendor Comparison and ANDA Readiness

Both SynZeal (monoamino-TFA, CAS 230615-56-2) and CymitQuimica (dinitro-TFA, CAS 230615-59-5) provide Varenicline Impurity 14 with detailed characterization data compliant with regulatory guidelines [1] . SynZeal explicitly states that its Impurity 14 can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or commercial production of Varenicline, with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. Veeprho similarly supplies the monoamino-TFA form (CAS 230615-56-2) as an in-stock reference standard [2]. No equivalent ANDA-support documentation claim was found for less-characterized vendor sources listing different structural assignments (e.g., the des-amino form, MW 174.24, or the quinoxaline-dioxide form) [3] .

ANDA Filing Support Method Validation Pharmacopeial Traceability

Evidence Strength Limitation: Absence of Published Quantitative Assay Data for Impurity 14

Despite extensive searching of the primary literature, patent databases, and pharmacopeial compendia, no published study was identified that reports quantitative assay data (e.g., specific retention time, resolution factor, LOD/LOQ, relative response factor, or purity assay) explicitly for Varenicline Impurity 14 in a comparator context [1] [2]. The impurity profiling study by LC-QTOF-MS characterized 13 related substances in varenicline tartrate, but Impurity 14 was not among those specifically identified and quantified [1]. This absence of published quantitative data is a critical limitation that prospective buyers must acknowledge: all current differentiation between Impurity 14 and its analogs rests on vendor-reported structural identity, molecular formula, and molecular weight rather than on independently replicated analytical performance data.

Data Gap Assessment Risk-Based Procurement Method Development Planning

Varenicline Impurity 14: Evidence-Based Application Scenarios for Procurement and Analytical Deployment


ANDA Method Validation and Quality Control Release Testing

For Abbreviated New Drug Application (ANDA) filers developing a related-substances HPLC or UPLC method for varenicline tartrate tablets, Impurity 14 sourced from SynZeal (CAS 230615-56-2) or CymitQuimica (CAS 230615-59-5) provides a regulatory-characterized reference standard suitable for system suitability, linearity, accuracy, and specificity validation [1] . The TFA moiety in Impurity 14 ensures that the method can resolve a late-eluting, lipophilic process impurity from the more polar, early-eluting degradation products. Prior to procurement, the user must verify which CAS number and molecular form is relevant to their synthetic route or stability study, as the monoamino-TFA and dinitro-TFA forms are not interchangeable in HPLC-MS methods.

Synthetic Route Investigation and Process Impurity Fate-Mapping

Impurity 14, bearing the trifluoroacetyl protecting group, serves as a synthetic-route-specific marker in varenicline process chemistry [1]. During route scouting or process optimization, laboratories can use Impurity 14 as a reference to track whether the TFA deprotection step has gone to completion. Its presence above the specification limit in the final API indicates incomplete deprotection, while its absence coupled with the appearance of the corresponding free amine (Impurity 3 or Impurity 11) confirms successful TFA removal. This fate-mapping application is unique to TFA-bearing impurities and cannot be fulfilled by non-acylated analogs.

Mass Spectrometry Method Setup and Co-Elution Risk Mitigation

Given the close structural similarity between Impurity 14 (monoamino-TFA, m/z 271.3 [M+H]⁺) and the ortho-Diamino TFA Impurity (m/z 286.3 [M+H]⁺), laboratories implementing LC-MS/MS methods for impurity quantification should use both reference standards during method development to confirm chromatographic resolution and avoid co-elution [1] . The 15-Da mass difference is sufficient for MS differentiation in MRM mode, but UV-based methods lacking mass spectral confirmation must demonstrate baseline resolution between these two peaks to ensure accurate quantification.

Vendor Qualification and Multi-Source Procurement Risk Assessment

The identity ambiguity of Impurity 14 across vendors creates a procurement risk that necessitates a formal vendor qualification step [1] [2]. Before placing a purchase order, analytical laboratories should request the certificate of analysis (CoA) confirming the CAS number, molecular formula, molecular weight, and IUPAC name. For ANDA submissions, preference should be given to vendors (e.g., SynZeal, CymitQuimica) that explicitly document ANDA-support readiness and pharmacopeial traceability. Switching vendors mid-program without re-verification of identity can introduce a structurally different analyte into the analytical method.

Quote Request

Request a Quote for Varenicline Impurity 14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.